molecular formula C20H26N2O6 B10768462 (E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol

(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol

Cat. No.: B10768462
M. Wt: 390.4 g/mol
InChI Key: OCNROSNJUWZOCM-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol is a complex organic compound that combines the properties of an unsaturated dicarboxylic acid and a beta-blocker derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of (E)-but-2-enedioic acid

      Starting Materials: Maleic anhydride.

      Reaction Conditions: Hydrolysis of maleic anhydride in the presence of water or a dilute acid to yield (E)-but-2-enedioic acid.

  • Synthesis of 1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol

      Starting Materials: 2-pyrrol-1-ylphenol, epichlorohydrin, and isopropylamine.

      Reaction Conditions:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, with stringent control over reaction conditions to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide.

      Conditions: Aqueous or organic solvents, often under mild heating.

      Products: Oxidized derivatives, such as carboxylic acids or ketones.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Anhydrous conditions, often at low temperatures.

      Products: Reduced derivatives, such as alcohols or amines.

  • Substitution

      Reagents: Halogenating agents, nucleophiles.

      Conditions: Varies depending on the substituent being introduced.

      Products: Substituted derivatives, such as halides or ethers.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, dichloromethane.

    Catalysts: Acid or base catalysts, depending on the reaction type.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halides, ethers.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.

    Cell Signaling: Modulates cell signaling pathways.

Medicine

    Cardiovascular Drugs: Potential use in the development of beta-blockers for treating hypertension and arrhythmias.

    Anti-inflammatory Agents: Investigated for its anti-inflammatory properties.

Industry

    Pharmaceutical Manufacturing: Used in the production of active pharmaceutical ingredients (APIs).

    Chemical Synthesis: Employed in the synthesis of specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with beta-adrenergic receptors, inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in treating cardiovascular conditions. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic AMP (cAMP) signaling pathway.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A non-selective beta-blocker used to treat high blood pressure and anxiety.

    Atenolol: A selective beta-1 blocker used for hypertension and angina.

    Metoprolol: Another selective beta-1 blocker with similar applications.

Uniqueness

(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol is unique due to its combination of an unsaturated dicarboxylic acid and a beta-blocker derivative, which may offer distinct pharmacological properties compared to traditional beta-blockers. Its potential dual action on both cardiovascular and anti-inflammatory pathways could provide a broader therapeutic profile.

Properties

Molecular Formula

C20H26N2O6

Molecular Weight

390.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol

InChI

InChI=1S/C16H22N2O2.C4H4O4/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;5-3(6)1-2-4(7)8/h3-10,13-14,17,19H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

OCNROSNJUWZOCM-WLHGVMLRSA-N

Isomeric SMILES

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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